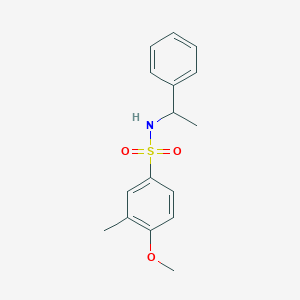
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit several interesting biochemical and physiological effects. In
Scientific Research Applications
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptide, which is a key factor in the development of this disease.
Mechanism Of Action
The mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of amyloid-beta peptide. It has also been shown to increase the activity of antioxidant enzymes, which can protect neuronal cells from oxidative stress.
Biochemical And Physiological Effects
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could make it more readily available for scientific research. Another area of research could focus on exploring the potential applications of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide and its effects on neuronal cells.
Synthesis Methods
The synthesis of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the pure 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide compound.
properties
Product Name |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-11-15(9-10-16(12)20-3)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
InChI Key |
ZOUWRXJUWJKAEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



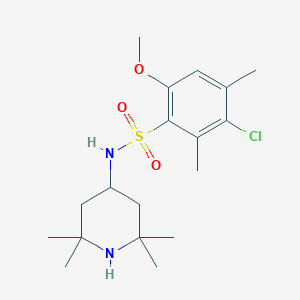
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

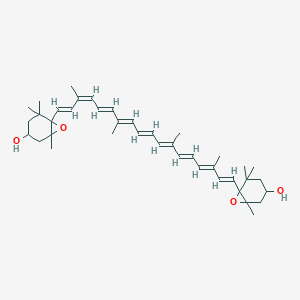

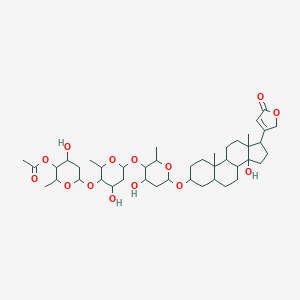
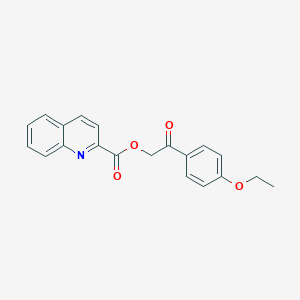
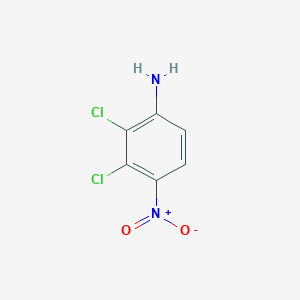
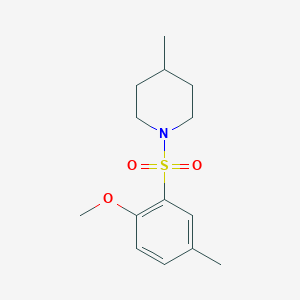
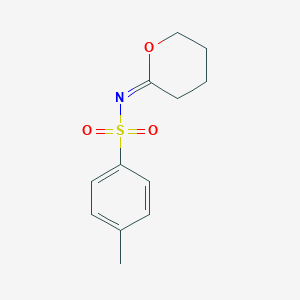
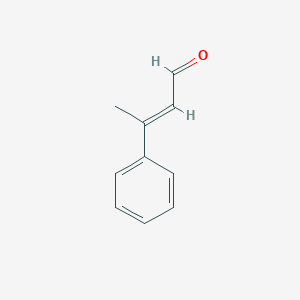
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)